Phenyl(thiophen-2-yl)methanethione

Description

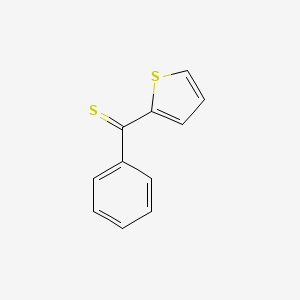

Phenyl(thiophen-2-yl)methanethione is a thioketone derivative featuring a phenyl group and a thiophen-2-yl moiety attached to a central thiocarbonyl (C=S) group. The compound’s structure combines aromatic π-systems (phenyl and thiophene) with the electron-deficient thioketone, enabling unique electronic and optical properties. Thioketones are less common than ketones (C=O) due to sulfur’s lower electronegativity, which reduces polarity but enhances conjugation with aromatic substituents.

Properties

CAS No. |

708-94-1 |

|---|---|

Molecular Formula |

C11H8S2 |

Molecular Weight |

204.3 g/mol |

IUPAC Name |

phenyl(thiophen-2-yl)methanethione |

InChI |

InChI=1S/C11H8S2/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h1-8H |

InChI Key |

SOWJMLAUWAWEHG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=S)C2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl(thiophen-2-yl)methanethione can be synthesized through several methods. One common approach involves the cycloaddition reaction of thiophene-2-carbothialdehyde derivatives with nitrilimines. This reaction is typically carried out under controlled conditions using density functional theory (DFT) calculations to optimize the reaction parameters .

Industrial Production Methods: Industrial production of this compound often involves large-scale cycloaddition reactions. The reaction conditions are carefully monitored to ensure high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions is crucial for efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: Phenyl(thiophen-2-yl)methanethione undergoes various chemical reactions, including:

Cycloaddition Reactions: These reactions are commonly used to form heterocyclic compounds.

Thia-Diels–Alder Reactions: This reaction involves the compound acting as a dienophile with nonactivated 1,3-dienes to produce 2H-thiopyrans.

Common Reagents and Conditions:

Cycloaddition Reactions: Typically involve nitrilimines and are carried out under controlled temperature and pressure conditions.

Thia-Diels–Alder Reactions: Utilize nonactivated 1,3-dienes and are performed under moderate to high temperatures.

Major Products:

Cycloaddition Reactions: Produce cycloadducts such as 2,3-dihydro-1,3,4-thiadiazole derivatives.

Thia-Diels–Alder Reactions: Yield 2H-thiopyrans.

Scientific Research Applications

Phenyl(thiophen-2-yl)methanethione has several applications in scientific research:

Mechanism of Action

The mechanism of action of phenyl(thiophen-2-yl)methanethione involves its reactivity with various nucleophiles and electrophiles. The compound’s thiocarbonyl group plays a crucial role in its reactivity, allowing it to participate in cycloaddition and thia-Diels–Alder reactions. The molecular targets and pathways involved in these reactions are primarily determined by the electronic and steric nature of the substituents on the reacting species .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Phenyl(pyrrolidin-1-yl)methanethione

- Structure : Replaces the thiophen-2-yl group with a pyrrolidine ring (a five-membered amine).

- Electronic Effects : The pyrrolidine’s electron-donating nitrogen alters electron density at the thioketone, reducing conjugation with aromatic systems compared to thiophene.

- Spectroscopy : ¹H NMR data (CDCl₃, 300 MHz) shows signals at δ 1.83–2.00 ppm (pyrrolidine CH₂) and δ 7.25–7.39 ppm (phenyl protons), indicating distinct electronic environments .

- Reactivity : The amine group may participate in hydrogen bonding or nucleophilic reactions, unlike the inert thiophene.

Bis[4-(dimethylamino)phenyl]methanethione

- Structure: Two dimethylamino-substituted phenyl groups attached to the thioketone.

- Electronic Effects: Strong electron-donating dimethylamino groups increase electron density on the aromatic rings, enhancing resonance with the thiocarbonyl. This contrasts with the moderate electron-richness of thiophene.

- Applications : Such derivatives are explored in optoelectronics due to their tunable charge-transfer properties .

Thiophene-Containing Dyes (e.g., B18, CPTD-R)

- Structure: Complex dyes with thiophene-based π-bridges (e.g., EDOT, CPDT) and donor-acceptor architectures.

- Electronic Effects : Thiophene units broaden light absorption into the near-IR region via extended conjugation. The thioketone in Phenyl(thiophen-2-yl)methanethione may mimic this behavior but lacks the push-pull design of dyes.

- Applications : Dyes achieve >10% efficiency in solar cells, highlighting thiophene’s utility in photovoltaics .

Reactivity and Stability

- Thioketones vs. Ketones: The C=S bond is less polarized than C=O, reducing electrophilicity but enabling unique cycloaddition reactions.

- Toxicology: Limited data exist for this compound, but structurally related compounds like thiophene fentanyl hydrochloride lack comprehensive toxicological profiles .

Data Table: Key Properties of Comparable Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.